N-Methyl-N-[2-(methylamino)ethyl]propanamide
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Overview
Description
N-Methyl-N-(2-(methylamino)ethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a methyl-substituted ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-(methylamino)ethyl)propionamide can be synthesized through the reaction of N-methylpropionamide with methylamine. The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products. The process can be summarized as follows:
Reactants: N-methylpropionamide and methylamine.
Conditions: Anhydrous environment, typically using a solvent like xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(methylamino)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amides depending on the reagents used
Scientific Research Applications
N-Methyl-N-(2-(methylamino)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylpropionamide: Similar in structure but lacks the additional methylamino group.
N,N-Dimethylpropionamide: Contains two methyl groups attached to the nitrogen atom.
N-Methylacetamide: Similar amide structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-Methyl-N-(2-(methylamino)ethyl)propionamide is unique due to the presence of both a methylamino and a propionamide group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
626255-73-0 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3 |
InChI Key |
AUCZYUIGCSQWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CCNC |
Origin of Product |
United States |
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